What is the chemical structure of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate
What is the chemical structure of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate
An In-depth Technical Guide to tert-Butyl 3-carbamimidoylazetidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document delineates its chemical structure and physicochemical properties, proposes a detailed synthetic pathway based on established chemical transformations of related precursors, and offers a medicinal chemistry perspective on its potential applications. Emphasis is placed on the structural significance of the azetidine scaffold and the carbamimidoyl (amidine) moiety as key pharmacophoric elements. Additionally, general safety and handling protocols are discussed based on data from structurally related molecules. This guide is intended to serve as a foundational resource for scientists investigating this and similar molecular scaffolds.
Molecular Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its precise identity and core properties. Tert-butyl 3-carbamimidoylazetidine-1-carboxylate is a small molecule featuring a four-membered azetidine ring, protected at the nitrogen by a tert-butoxycarbonyl (Boc) group, and substituted at the 3-position with a basic carbamimidoyl (amidine) functional group.
Chemical Structure and Identifiers
The canonical structure and key identifiers of the molecule are summarized below. These data are essential for unambiguous identification in literature, patents, and chemical databases.[1]
| Identifier | Value |
| IUPAC Name | tert-butyl 3-carbamimidoylazetidine-1-carboxylate[1] |
| CAS Number | 1541310-73-9[1] |
| Molecular Formula | C₉H₁₇N₃O₂[1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)C(=N)N[1] |
| InChIKey | WYLGGYXHNPYCNF-UHFFFAOYSA-N[1] |
Physicochemical Data Summary
The computed physicochemical properties provide insight into the molecule's behavior in biological and chemical systems, such as its solubility and potential to cross cell membranes.
| Property | Value | Source |
| Molecular Weight | 199.25 g/mol | PubChem[1] |
| Monoisotopic Mass | 199.132076794 Da | PubChem[1] |
| XLogP3 | -0.1 | PubChem[1] |
| Topological Polar Surface Area | 79.4 Ų | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
The negative XLogP3 value suggests the compound is predominantly hydrophilic, a characteristic influenced by the polar amidine and carbamate groups.[1]
Proposed Synthetic Pathway
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the complex target molecule into more readily available precursors. The core strategy is to recognize that the target amidine can be derived from a nitrile intermediate via the Pinner reaction. The nitrile, in turn, can be synthesized from a ketone, which is accessible through the oxidation of a commercially available alcohol.
Caption: Retrosynthetic analysis of the target compound.
Proposed Experimental Protocol
This protocol is a multi-step process. The initial steps for the synthesis of the ketone precursor are based on established methods.[2] The subsequent conversion to the final product is based on standard, reliable organic chemistry transformations.
Step A: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate (V-5)
This step involves the selective oxidation of the secondary alcohol. The use of a TEMPO/NaClO system is a well-documented and green oxidation method that proceeds under mild conditions, minimizing side reactions.[2]
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Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane (CH₂Cl₂).
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Add an aqueous solution of potassium bromide (KBr) (0.2 eq) and TEMPO (0.02 eq).
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Cool the mixture to 0-5 °C in an ice bath.
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Slowly add a pre-mixed aqueous solution of sodium hypochlorite (NaClO) and sodium bicarbonate (NaHCO₃) while maintaining the temperature below 5 °C.
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Stir the reaction for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
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Upon completion, separate the organic layer. Wash with sodium thiosulfate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone, which can be purified by column chromatography.
Step B: Conversion to tert-Butyl 3-cyanoazetidine-1-carboxylate (Proposed)
This transformation from a ketone to a nitrile can be achieved via a Shapiro-type reaction pathway. The ketone is first converted to a tosylhydrazone, which is then treated with a cyanide source.
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Dissolve the ketone from Step A (1.0 eq) and p-toluenesulfonhydrazide (1.1 eq) in methanol or ethanol.
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Add a catalytic amount of acetic acid and stir at room temperature until tosylhydrazone formation is complete (monitor by LC-MS).
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Remove the solvent under reduced pressure.
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Dissolve the crude tosylhydrazone in an aprotic solvent like THF.
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Treat with a strong base (e.g., 2.2 eq of n-butyllithium) at -78 °C to form the vinyllithium intermediate.
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Add a suitable cyanide source, such as cyanogen bromide (BrCN) or tosyl cyanide (TsCN), to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and purify by chromatography.
Step C: Pinner Reaction for Amidine Formation (Proposed)
The Pinner reaction is a classic method for converting nitriles into amidines. It proceeds in two stages: formation of an imidate salt, followed by aminolysis with ammonia.
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Suspend the nitrile from Step B (1.0 eq) in anhydrous ethanol.
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Cool the mixture to 0 °C and bubble dry hydrogen chloride (HCl) gas through the solution until saturation.
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Seal the vessel and stir at room temperature for 12-24 hours until the imidate hydrochloride salt precipitates.
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Filter the salt, wash with cold diethyl ether, and dry under vacuum.
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Suspend the dry imidate salt in a solution of ammonia in ethanol (or methanol).
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Stir at room temperature for 6-12 hours.
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Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or chromatography to yield the final tert-Butyl 3-carbamimidoylazetidine-1-carboxylate.
Synthesis Workflow
Caption: Proposed forward synthesis workflow.
Medicinal Chemistry Perspective and Potential Applications
While specific biological activity for this compound is not yet documented, its structural components—the azetidine ring and the amidine group—are prevalent in modern medicinal chemistry, suggesting a high potential for biological relevance.
The Azetidine Scaffold in Drug Discovery
The azetidine ring is a "saturated heterocyclic scaffold" that has gained significant traction in drug design. Its key advantages include:
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Improved Physicochemical Properties: Compared to more common rings like pyrrolidine or piperidine, the strained four-membered ring often imparts greater aqueous solubility and a more three-dimensional structure, which can improve binding selectivity and reduce metabolic liability.
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Novel Chemical Space: It provides access to unique vector orientations for substituents, allowing for fine-tuning of interactions with protein targets.
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Bioisosteric Replacement: Azetidines can serve as effective bioisosteres for other functional groups or ring systems to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The Carbamimidoyl (Amidine) Moiety: A Key Pharmacophore
The amidine group is a potent pharmacophore due to its strong basicity (pKa ≈ 12-13). It is protonated at physiological pH and can therefore:
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Form Strong Salt Bridges: It acts as an excellent hydrogen bond donor and can form strong ionic interactions with negatively charged residues like aspartate or glutamate in a protein's active site.
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Mimic Key Biological Groups: It is often used as a bioisostere for the guanidinium group of arginine or to interact with carboxylate-binding pockets in enzymes such as proteases and kinases.[3]
Role of the Boc-Protecting Group
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the azetidine nitrogen. Its presence is critical during synthesis to prevent the nitrogen from participating in side reactions. For biological applications, this group is typically removed to yield a secondary amine, which can serve as another point of interaction or improve the compound's overall properties.
Caption: Standard Boc-deprotection to yield the active amine.
Safety and Handling
No specific toxicological data for tert-Butyl 3-carbamimidoylazetidine-1-carboxylate has been published. Therefore, a conservative approach to safety, based on data from structurally related compounds, is required.
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Hazard Assessment: Related Boc-protected azetidines, such as tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate and tert-butyl 3-formylazetidine-1-carboxylate, are classified as causing skin, eye, and respiratory irritation.[4][5] Some synthesis reagents, like di-tert-butyl dicarbonate, can be flammable and highly toxic if inhaled.[6]
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Recommended Precautions:
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Handle in a well-ventilated chemical fume hood.
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Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.
Conclusion
Tert-Butyl 3-carbamimidoylazetidine-1-carboxylate is a molecule with significant potential in the field of drug discovery. Its synthesis, while not formally published, can be confidently proposed through a sequence of reliable and well-understood chemical reactions. The combination of a conformationally constrained azetidine scaffold with a strongly basic amidine functional group makes it an attractive candidate for targeting enzymes and receptors where specific, charge-based interactions are critical for binding. Further research into its synthesis and biological activity is warranted to fully explore its therapeutic potential.
References
- tert-butyl 3-(aminomethyl)
- tert-Butyl 3-carbamimidoylazetidine-1-carboxyl
- tert-Butyl 3-(hydroxymethyl)
- tert-butyl 3-Formylazetidine-1-carboxyl
- A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
- SAFETY D
- Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library - PMC.
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- 3. Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library - PMC [pmc.ncbi.nlm.nih.gov]
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